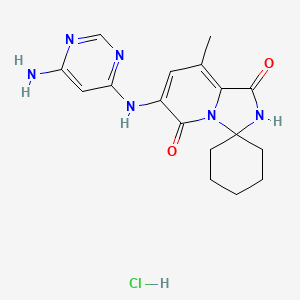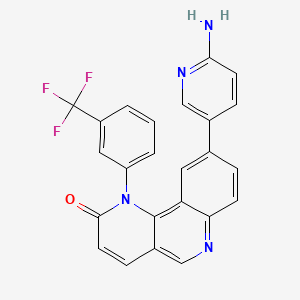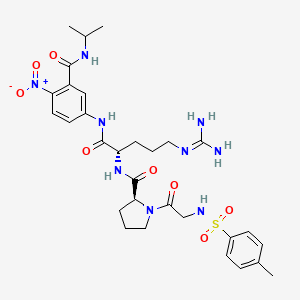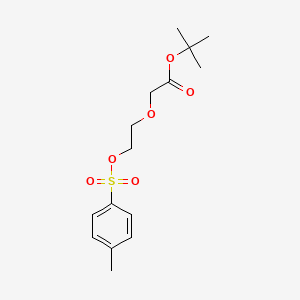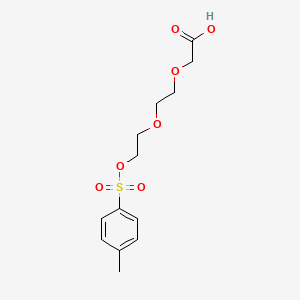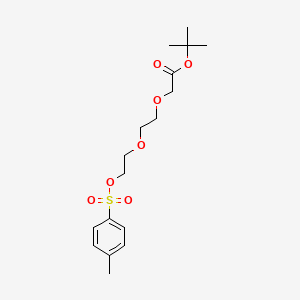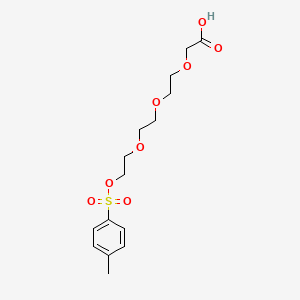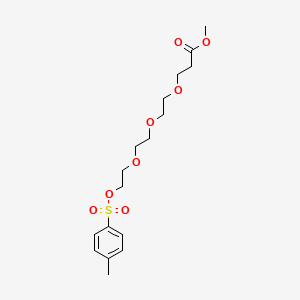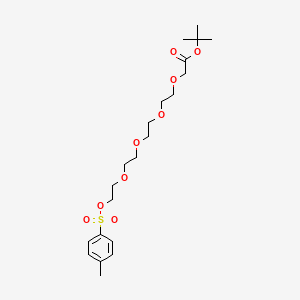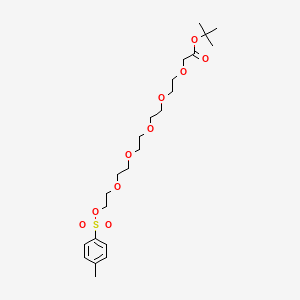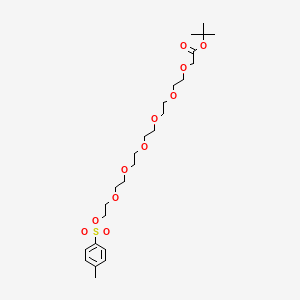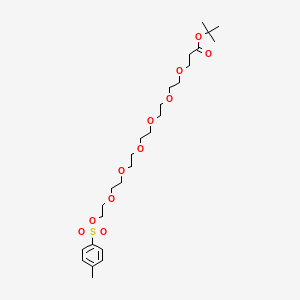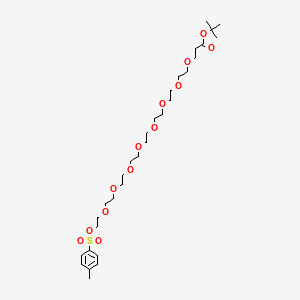![molecular formula C51H44Cl2N4O6 B611501 (2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid CAS No. 1187061-63-7](/img/structure/B611501.png)
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TT15 is an agonist of the GLP-1R.
Wissenschaftliche Forschungsanwendungen
Correction to the Glucagon-Like Peptide-1 Receptor Modulation
This compound has been referenced in a correction regarding its structure in the context of modulating the glucagon-like peptide-1 receptor. The correct structure is crucial for understanding its role in this biochemical pathway, which has implications in diabetes treatment research (Molecular Pharmacology, 2013).
Applications in Antibacterial Activity
Research into 1,4-benzoxazine analogs, which share structural similarities with the compound , has demonstrated effectiveness in antibacterial activity. These compounds were evaluated against various bacterial strains, indicating their potential use in antimicrobial studies (Asian Journal of Research in Chemistry, 2012).
Synthesis and Biological Studies
Similar compounds, specifically triazolo-/thiadiazolo-benzoxazines, have been synthesized and analyzed for their antibacterial activities. These studies contribute to a broader understanding of the applications of benzoxazine derivatives in developing new antibacterial agents (Acta poloniae pharmaceutica, 2012).
Antidiabetic and Antihyperlipidemic Properties
Research into N-(2-benzoylphenyl)-L-tyrosine derivatives, which are structurally related to the specified compound, has shown that these can act as potent PPARgamma agonists. This highlights their potential as antidiabetic and antihyperlipidemic agents, which could be relevant to the compound (Journal of medicinal chemistry, 1998).
Antimicrobial Evaluation of Related Compounds
Studies on quinazolinone derivatives, which share a benzoxazine component, have shown antimicrobial properties. This suggests a possible research avenue for the compound in the field of antimicrobial drug development (Medicinal Chemistry Research, 2013).
Eigenschaften
CAS-Nummer |
1187061-63-7 |
|---|---|
Produktname |
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid |
Molekularformel |
C51H44Cl2N4O6 |
Molekulargewicht |
879.84 |
IUPAC-Name |
4'-(Cyanobiphenyl-4-yl)-2-({[(8S)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxo-7-(phenylcarbonyl)-2,3,6,7,8,9-nexahydro-1H-[1,4]oxazino[3,2-G]isoquinolin-8-yl]carbonyl}amino)propanoic acid; (aS)-4'-cyano-a-[[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3,6,7,8,9-hexahydro-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl](2S)-3-(-1H-pyrido[4,3-g][1,4]benzoxazin-8-yl]carbonyl]amino]-[1,1'-Biphenyl]-4-propanoic acid |
InChI |
InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48-/m0/s1 |
InChI-Schlüssel |
ZXJQFMYVTDGFTB-OCCUAKHKSA-N |
SMILES |
O=C(N[C@@H](CC1=CC=C(C2=CC=C(C#N)C=C2)C=C1)C(O)=O)[C@H](C3)N([C@H](C4=CC=CC=C4)CC)CC(C3=C5)=CC6=C5N(C)C([C@@H](O6)C(C=C7)=CC=C7OCC8=CC(Cl)=C(Cl)C=C8)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TT-15; TT 15; TT15 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



